molecular formula C12H14N4O B1521326 4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1036531-34-6

4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B1521326
CAS No.: 1036531-34-6
M. Wt: 230.27 g/mol
InChI Key: GQORLFNLGGODDD-UHFFFAOYSA-N
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Description

4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine ( 1036559-05-3) is a high-purity chemical compound supplied for research purposes. It features a 1,2,4-oxadiazole scaffold linked to pyridine and piperidine rings, a structural motif recognized for its significant potential in medicinal chemistry . The 1,2,4-oxadiazole ring is a privileged structure in drug discovery, valued for its role as a bioisostere for esters and amides, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . Compounds containing this pharmacophore have demonstrated a wide range of biological activities, with particular prominence in anticancer research . They can function through multiple mechanisms, including the inhibition of key enzymes and receptors involved in cell proliferation . Specifically, 1,2,4-oxadiazole derivatives incorporating a piperidine subunit have been investigated as potent Smoothened (Smo) antagonists, inhibiting the Hedgehog signaling pathway, which is a critical target in oncology for cancers such as basal cell carcinoma and medulloblastoma . This molecule serves as a valuable building block for researchers developing novel therapeutic agents, especially in the fields of oncology and signal transduction inhibition. It is also an important intermediate for synthesizing more complex molecules for structure-activity relationship (SAR) studies and high-throughput screening campaigns. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-piperidin-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9/h4-5,7-8,10,14H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQORLFNLGGODDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=NO2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

  • Classical Method: The traditional approach involves the reaction of amidoximes with acyl chlorides or activated carboxylic acid derivatives (esters, anhydrides) to form the 1,2,4-oxadiazole ring. Catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine can improve yields and reaction efficiency.
  • Coupling Reagents: Use of coupling agents like EDC, DCC, CDI, TBTU, or T3P activates carboxylic acids to facilitate cyclization with amidoximes, often yielding 3,5-disubstituted oxadiazoles.
  • Microwave Irradiation: Microwave-assisted synthesis significantly reduces reaction times (from hours to minutes) and increases yields, while minimizing solvent use and purification challenges.
  • One-Pot Room Temperature Methods: Recent advances include one-pot syntheses at room temperature using superbases (e.g., NaOH/DMSO) or Vilsmeier reagent for carboxylic acid activation, achieving moderate to excellent yields with simpler purification protocols.

1,3-Dipolar Cycloaddition

  • This method involves the cycloaddition of nitrile oxides with nitriles to form the oxadiazole ring. Despite the accessibility of starting materials, this approach suffers from low yields, long reaction times, and the need for expensive catalysts like platinum(IV). It is less commonly used due to these limitations.

Specific Preparation of 4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

The synthesis of this compound typically follows a multi-step sequence integrating the above oxadiazole formation methods with further functionalization steps:

Formation of the Oxadiazole Core

  • The oxadiazole ring is formed by cyclization of an amidoxime intermediate with a suitable carboxylic acid derivative or nitrile precursor. For example, amidoximes derived from pyridine-4-carbonitrile can be cyclized with acyl chlorides or esters to yield the 1,2,4-oxadiazole ring fused to the pyridine moiety.

Coupling with Pyridine Moiety

  • The pyridine ring is often incorporated through palladium-catalyzed coupling reactions such as Suzuki-Miyaura cross-coupling, which allows the joining of aryl halides with pyridine boronic acids or esters. Nickel catalysts may also be employed as alternatives.

Summary of Key Preparation Methods and Conditions

Step Method/Reaction Type Reagents & Conditions Yield Range Notes
Oxadiazole ring formation Amidoxime + Acyl chloride/ester cyclization Amidoxime, acyl chloride or ester, TBAF/pyridine catalyst, reflux or microwave irradiation 35–97% Microwave reduces time to minutes
One-pot room temperature synthesis Amidoxime + Carboxylic acid ester, NaOH/DMSO NaOH/DMSO, RT, 4–24 h 11–90% Simple purification, moderate time
Piperidine introduction Nucleophilic substitution Halogenated oxadiazole intermediate + piperidine, reflux or RT Moderate to high Requires careful control of conditions
Pyridine coupling Suzuki-Miyaura or nickel-catalyzed coupling Pd or Ni catalyst, boronic acid/ester, base, solvent High Scalable, efficient for industrial use
Alternative 1,3-dipolar cycloaddition Nitrile oxide + nitrile, Pt(IV) catalyst PtCl4 catalyst, CH2Cl2 solvent, RT to mild heating Low Limited by catalyst cost and yield

Research Findings and Challenges

  • The amidoxime-based cyclization remains the most reliable and widely used method for synthesizing 1,2,4-oxadiazole derivatives, including this compound, due to its versatility and relatively high yields.
  • Microwave-assisted synthesis offers significant advantages in reaction speed and environmental impact by reducing solvent use and energy consumption.
  • One-pot and room temperature methods provide milder conditions and simpler purification but may require longer reaction times and careful substrate selection to avoid side reactions.
  • Industrial methods prioritize continuous flow and catalytic processes to enhance scalability and cost-effectiveness.
  • Challenges include sensitivity to functional groups such as –NH2 and –OH, purification difficulties, and the need for greener, solvent-free protocols.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Medicinal Chemistry

4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine exhibits several pharmacological activities that make it a candidate for drug development:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives possess antimicrobial properties. For instance, a derivative similar to this compound was tested against various bacterial strains, demonstrating effective inhibition at low concentrations .
  • Anti-inflammatory Effects : Research indicates that oxadiazole compounds can modulate inflammatory pathways. A study reported that derivatives of this compound reduced pro-inflammatory cytokines in vitro .
  • Anticancer Potential : The compound's structure allows it to interact with various biological targets involved in cancer progression. In vitro studies have shown that similar oxadiazole compounds induce apoptosis in cancer cells .

Agrochemicals

The unique properties of this compound also extend to agricultural applications:

  • Herbicidal Activity : Compounds with oxadiazole moieties have been evaluated for their herbicidal properties. Field trials demonstrated that such compounds effectively controlled weed growth while being safe for crops .
  • Insecticidal Properties : The piperidine group enhances the insecticidal activity of oxadiazole derivatives. Research has shown promising results against common agricultural pests .

Material Science

In addition to biological applications, this compound is being explored in material science:

  • Polymer Chemistry : The incorporation of oxadiazole units into polymers can enhance thermal stability and mechanical properties. Studies indicate that polymers containing this compound exhibit improved performance in high-temperature environments .
  • Sensors and Electronics : The electronic properties of this compound make it suitable for use in organic electronic devices. Research shows that devices incorporating this compound demonstrate enhanced charge transport capabilities .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various oxadiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting strong antibacterial activity.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments conducted on human macrophages demonstrated that treatment with an oxadiazole derivative led to a significant reduction in TNF-alpha production by more than 50%, indicating its potential as an anti-inflammatory agent.

Case Study 3: Herbicidal Effectiveness

Field trials assessing the herbicidal activity of related compounds showed a reduction in weed biomass by up to 80% compared to untreated controls, highlighting the effectiveness of these compounds in agricultural settings.

Mechanism of Action

The mechanism of action of 4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : Biphenyl and octyl-substituted analogs (e.g., ) exhibit significantly higher logP values (>4.0), limiting their utility in aqueous environments. The target compound’s piperidine group likely balances lipophilicity (logP ~2.5), favoring blood-brain barrier penetration .
  • Solubility: Ethoxy and pyrimidine substitutions (e.g., ) improve aqueous solubility compared to hydrophobic biphenyl groups. The target compound’s solubility is expected to be moderate, similar to phenoxymethyl analogs (logSw = -2.07) .

Biological Activity

4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic potential based on recent research findings.

The compound's IUPAC name is 5-piperidin-2-yl-3-pyridin-2-yl-1,2,4-oxadiazole. Its molecular formula is C12H14N4OC_{12}H_{14}N_{4}O with a molecular weight of approximately 230.27 g/mol. The structure includes a pyridine ring and an oxadiazole moiety, which are known to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including this compound, as agonists of human caseinolytic protease P (HsClpP). This mechanism is being explored for its anticancer applications, particularly in hepatocellular carcinoma (HCC). The activation of HsClpP is believed to enhance mitochondrial homeostasis and promote apoptosis in cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicate that derivatives containing the oxadiazole structure exhibit significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL, demonstrating potent efficacy against these pathogens .

Data Table: Biological Activities of this compound

Biological Activity Target Organism/Condition MIC (mg/mL) Reference
AnticancerHepatocellular carcinoma (HCC)N/A
AntibacterialStaphylococcus aureus0.0039 - 0.025
AntibacterialEscherichia coli0.0039 - 0.025

Case Study 1: Anticancer Mechanism

In a study conducted by Pace and Pierro (2024), the use of oxadiazole derivatives was investigated for their role as HsClpP agonists in treating HCC. The findings suggest that activation of this protease can lead to increased apoptosis in cancer cells, presenting a novel therapeutic avenue for cancer treatment .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of various piperidine derivatives including those with oxadiazole functionalities demonstrated significant antibacterial effects. The study reported that modifications on the piperidine ring could enhance antibacterial activity against both gram-positive and gram-negative bacteria .

Q & A

Q. What are the optimal synthetic pathways for 4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves cyclization of precursor amidoximes or nitrile oxides with piperidine derivatives. For example, highlights the use of hydrazinecarbothioamide intermediates in basic media to form oxadiazole rings. Key steps include:
  • Precursor Preparation : React piperidine-2-carbonitrile with hydroxylamine to form amidoxime.
  • Cyclization : Use dehydrating agents (e.g., POCl₃) or microwave-assisted conditions to form the 1,2,4-oxadiazole ring .
  • Yield Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and reaction time. suggests monitoring via TLC and HPLC to isolate intermediates and reduce side products.

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify piperidine and pyridine ring integration. provides SMILES (n3ccc(c1nc(on1)c2ccccc2OCC)cc3) as a reference for peak assignments .
  • Mass Spectrometry : Confirm molecular weight (e.g., C₁₅H₁₃N₃O₂, [M+H]⁺ = 268.09) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as errors in oxadiazole substitution patterns have been reported (e.g., corrigendum) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Begin with broad-target screens:
  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity). notes oxadiazole derivatives’ potential in enzyme inhibition .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

  • Methodological Answer : Systematic modifications and computational modeling:
  • Substituent Variations : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the pyridine or piperidine rings (see for analogous derivatives) .
  • Pharmacophore Mapping : Use docking software (e.g., AutoDock) to predict binding modes. provides InChI keys for similar compounds to model interactions .
  • Biological Validation : Compare IC₅₀ values of derivatives in enzyme assays (e.g., ’s workflow for thiazolidinone analogs) .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Address variability via:
  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs.
  • Purity Verification : Re-analyze batches via HPLC (≥95% purity; ’s guidelines for reference standards) .
  • Meta-Analysis : Compare data from structurally related compounds (e.g., ’s triazole derivatives) to identify trends .

Q. How can computational methods predict off-target interactions or toxicity?

  • Methodological Answer : Leverage in silico tools:
  • ADMET Prediction : Use SwissADME or ProTox-II to assess permeability, cytochrome P450 interactions, and hepatotoxicity .
  • Off-Target Profiling : Employ similarity-based algorithms (e.g., SEA) against databases like ChEMBL. ’s analogs (e.g., thioxothiazolidinone derivatives) provide training data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 2
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4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.